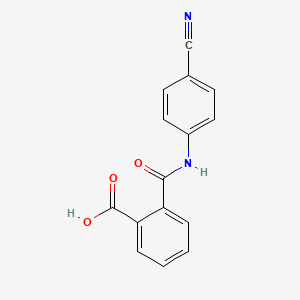
N-(4-Cyano-phenyl)-phthalamic acid
Übersicht
Beschreibung
N-(4-Cyano-phenyl)-phthalamic acid (NCPA) is a synthetic compound that has a wide range of applications in the scientific research field. It is a versatile compound that has been used for various purposes, such as for the synthesis of other compounds, for the study of the mechanism of action of other compounds, and for the study of biochemical and physiological effects of other compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyano-phenyl)-phthalamic acid has been used in a variety of scientific research applications. For example, it has been used as a reagent for the synthesis of other compounds, such as 4-cyano-phenyl-phthalate. It has also been used for the study of the mechanism of action of other compounds, such as the study of the mechanism of action of the anticonvulsant drug lamotrigine. In addition, N-(4-Cyano-phenyl)-phthalamic acid has been used for the study of biochemical and physiological effects of other compounds, such as the study of the effects of the antidiabetic drug glimepiride.
Wirkmechanismus
N-(4-Cyano-phenyl)-phthalamic acid is believed to act by binding to the active site of enzymes, thus inhibiting their activity. It is believed that N-(4-Cyano-phenyl)-phthalamic acid binds to the active site of enzymes by forming hydrogen bonds with amino acid residues in the active site. This binding of N-(4-Cyano-phenyl)-phthalamic acid to the active site of enzymes results in the inhibition of their activity.
Biochemical and Physiological Effects
N-(4-Cyano-phenyl)-phthalamic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, N-(4-Cyano-phenyl)-phthalamic acid has been shown to have anti-inflammatory and anti-oxidant effects. Furthermore, N-(4-Cyano-phenyl)-phthalamic acid has been shown to have neuroprotective effects, as well as to have the potential to be used as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(4-Cyano-phenyl)-phthalamic acid in lab experiments has several advantages. For example, it is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of applications in the scientific research field. However, there are also some limitations to the use of N-(4-Cyano-phenyl)-phthalamic acid in lab experiments. For example, it is not very stable and can be easily degraded in the presence of moisture and light.
Zukünftige Richtungen
The potential future directions for the use of N-(4-Cyano-phenyl)-phthalamic acid in scientific research are numerous. For example, N-(4-Cyano-phenyl)-phthalamic acid could be used to study the mechanism of action of other compounds, such as the mechanism of action of the antidiabetic drug glimepiride. In addition, N-(4-Cyano-phenyl)-phthalamic acid could be used to study the biochemical and physiological effects of other compounds, such as the effects of the anticonvulsant drug lamotrigine. Furthermore, N-(4-Cyano-phenyl)-phthalamic acid could be used to develop new drugs and drug delivery systems. Finally, N-(4-Cyano-phenyl)-phthalamic acid could be used to develop new diagnostic tests and treatments for diseases.
Eigenschaften
IUPAC Name |
2-[(4-cyanophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(19)20/h1-8H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQQFTZEYPBVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B3122692.png)
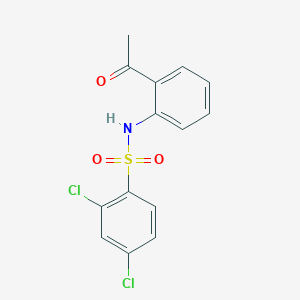

![2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B3122714.png)
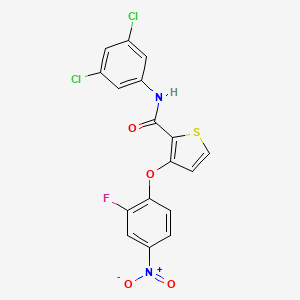
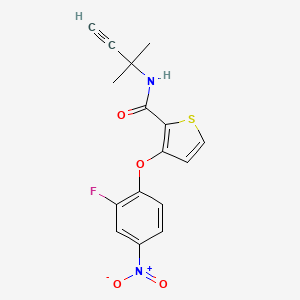

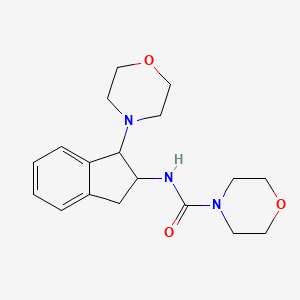
![ethyl (E)-3-(tert-butylcarbamoylamino)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate](/img/structure/B3122759.png)
![2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3122760.png)
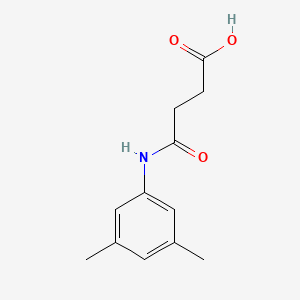
![3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3122779.png)
![1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3122781.png)
![3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122792.png)